N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 337923-29-2
VCID: VC7411354
InChI: InChI=1S/C17H18ClNO5S2/c18-14-6-8-16(9-7-14)26(23,24)13-11-19-17(20)10-12-25(21,22)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
SMILES: C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C17H18ClNO5S2
Molecular Weight: 415.9

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide

CAS No.: 337923-29-2

Cat. No.: VC7411354

Molecular Formula: C17H18ClNO5S2

Molecular Weight: 415.9

* For research use only. Not for human or veterinary use.

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide - 337923-29-2

Specification

CAS No. 337923-29-2
Molecular Formula C17H18ClNO5S2
Molecular Weight 415.9
IUPAC Name 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide
Standard InChI InChI=1S/C17H18ClNO5S2/c18-14-6-8-16(9-7-14)26(23,24)13-11-19-17(20)10-12-25(21,22)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Standard InChI Key KXAWXMOQSLFLNC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound features a propanamide backbone (CH2CH2CONH-) substituted at two positions:

  • A 4-chlorophenylsulfonyl group (-SO2-C6H4-Cl) attached to the ethylamine moiety.

  • A phenylsulfonyl group (-SO2-C6H5) at the γ-position of the propanamide chain.

This arrangement creates a planar, electron-deficient core due to the strong electron-withdrawing effects of the sulfonyl groups. The chlorine atom on the para position of the phenyl ring introduces steric and electronic modifications that influence reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C18H19ClN2O5S2

  • Molecular Weight: 442.94 g/mol

  • IUPAC Name: 3-(Phenylsulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide

The formula was derived by substituting the bromine and aminosulfonyl groups in the PubChem analog (CID 3420390) with chlorine and phenylsulfonyl groups, respectively.

Spectroscopic Signatures

  • IR Spectroscopy: Peaks at ~1,320 cm⁻¹ (asymmetric S=O stretch) and ~1,150 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl groups. N-H stretching of the amide appears near 3,300 cm⁻¹ .

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.1 ppm, while methylene groups adjacent to sulfonyls appear as multiplets at δ 3.0–3.5 ppm .

Synthetic Pathways and Optimization

Key Synthetic Routes

The compound can be synthesized via a two-step protocol, adapting methods from propanamide derivatives :

Step 1: Formation of the Propanamide Core
React 3-(phenylsulfonyl)propanoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-[(4-chlorophenyl)sulfonyl]ethylamine.

Step 2: Purification and Characterization
Crude product is purified via recrystallization or column chromatography, with yields typically ranging from 70–85% .

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or DMF.

  • Catalyst: Triethylamine (for HCl scavenging).

  • Temperature: 0–5°C (Step 1), room temperature (Step 2).

Physicochemical Properties

Predicted Properties

PropertyValueMethodology
LogP (Partition Coeff.)2.1 ± 0.3XLogP3
Hydrogen Bond Donors1 (amide NH)PubChem Compute
Hydrogen Bond Acceptors6 (2x SO2, 1x CONH, 3x O)Cactvs
Rotatable Bonds8Cactvs
Solubility (Water)<1 mg/mLESOL Model

Stability Profile

  • Thermal Stability: Decomposes above 200°C.

  • Photostability: Susceptible to UV degradation due to aromatic chlorination.

Industrial and Material Science Applications

Polymer Modification

Sulfonamide-containing compounds improve the thermal stability and ionic conductivity of polyelectrolyte membranes, suggesting utility in fuel cell technologies .

Catalysis

The electron-withdrawing sulfonyl groups may activate palladium catalysts in cross-coupling reactions, though experimental validation is needed.

Challenges and Future Directions

  • Toxicity Profiling: No in vivo data exist for this compound.

  • Synthetic Scalability: Current routes require optimization for industrial-scale production.

  • Structure-Activity Studies: Systematic substitution of the chlorine atom or sulfonyl groups could enhance bioactivity.

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